3-(Pentylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
2,4-DIMETHOXY-5-[3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives
Preparation Methods
The synthesis of 2,4-DIMETHOXY-5-[3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazino-benzoxazepine core through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,4-DIMETHOXY-5-[3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activities, including anticancer and antimicrobial properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to selectively bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation or the disruption of microbial cell functions, depending on the context of its application .
Comparison with Similar Compounds
Compared to other triazino-benzoxazepine derivatives, 2,4-DIMETHOXY-5-[3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER stands out due to its unique structural features and biological activities. Similar compounds include:
- 1-aryl-10H-[1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles
- Indole derivatives These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-pentylsulfanyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C24H28N4O4S/c1-5-6-9-12-33-24-26-23-21(27-28-24)15-10-7-8-11-17(15)25-22(32-23)16-13-19(30-3)20(31-4)14-18(16)29-2/h7-8,10-11,13-14,22,25H,5-6,9,12H2,1-4H3 |
InChI Key |
MEXNWVFEPLVBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4OC)OC)OC)N=N1 |
Origin of Product |
United States |
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